molecular formula C12H18N2O4S B5493665 N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)alaninamide

N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)alaninamide

Cat. No. B5493665
M. Wt: 286.35 g/mol
InChI Key: COBCCVBJYYWOAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)alaninamide, commonly known as "MMMA" is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMMA belongs to the class of small molecule inhibitors that target specific enzymes or proteins involved in various physiological processes.

Mechanism of Action

MMMA exerts its pharmacological effects by selectively inhibiting the activity of specific enzymes or proteins involved in various physiological processes. For example, MMMA has been shown to inhibit the activity of protein kinase C (PKC), which plays a crucial role in cancer cell proliferation and survival. By inhibiting PKC, MMMA can induce cancer cell death and reduce tumor growth.
Biochemical and Physiological Effects:
MMMA has been shown to have various biochemical and physiological effects, depending on the specific enzyme or protein it targets. For example, in cancer cells, MMMA can induce cell death and reduce tumor growth by inhibiting PKC. In inflammatory diseases, MMMA can reduce inflammation by inhibiting the activity of specific enzymes or proteins involved in the inflammatory process. In neurological disorders, MMMA can improve cognitive function by modulating specific neurotransmitter systems.

Advantages and Limitations for Lab Experiments

One of the major advantages of MMMA is its selectivity towards specific enzymes or proteins, which reduces the risk of off-target effects. MMMA also has good pharmacokinetic properties, making it suitable for drug development. However, one of the limitations of MMMA is its low solubility, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for MMMA research, including:
1. Development of MMMA-based drugs for cancer therapy
2. Investigation of MMMA's effects on specific neurotransmitter systems in neurological disorders
3. Optimization of MMMA's pharmacokinetic properties to improve its efficacy and bioavailability
4. Study of MMMA's effects on specific enzymes or proteins involved in metabolic disorders
5. Development of novel synthetic routes for MMMA to improve its yield and purity
In conclusion, MMMA is a promising small molecule inhibitor with potential therapeutic applications in various diseases. Its selectivity towards specific enzymes or proteins and good pharmacokinetic properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and optimize its pharmacological properties.

Synthesis Methods

MMMA can be synthesized using a multistep synthetic route, which involves the reaction of N-methylalanine with 3-methoxybenzylamine, followed by N-methylation and sulfonylation. The final product is obtained after purification and characterization using various spectroscopic techniques.

Scientific Research Applications

MMMA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. MMMA has been shown to inhibit the activity of specific enzymes and proteins involved in these diseases, making it a promising candidate for drug development.

properties

IUPAC Name

2-(3-methoxy-N-methylsulfonylanilino)-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-9(12(15)13-2)14(19(4,16)17)10-6-5-7-11(8-10)18-3/h5-9H,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBCCVBJYYWOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)N(C1=CC(=CC=C1)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[N-(3-Methoxyphenyl)methanesulfonamido]-N-methylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.